molecular formula C22H23NO4 B2723476 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(4-methoxyphenyl)propanamide CAS No. 2097902-51-5

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(4-methoxyphenyl)propanamide

Cat. No. B2723476
CAS RN: 2097902-51-5
M. Wt: 365.429
InChI Key: CKWVCZYKKYDDPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of furanic conjugated enones with arenes under the action of triflic acid or AlCl3 . This results in the hydroarylation of the furan side chain carbon–carbon double bond . The corresponding O, C-diprotonated species of furanic enones are the reactive electrophilic intermediates .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include the hydroarylation of the carbon–carbon double bond of furanic conjugated enones by arenes under superelectrophilic activation . This reaction yields the corresponding products of hydroarylation of the furan side chain carbon–carbon double bond .

Scientific Research Applications

Antioxidant and Anticancer Activity

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(4-methoxyphenyl)propanamide and its derivatives exhibit significant antioxidant and anticancer activities. Research has shown that these compounds can be more effective than traditional antioxidants like ascorbic acid in scavenging free radicals. Furthermore, they have demonstrated potent anticancer properties, particularly against glioblastoma and triple-negative breast cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (I. Tumosienė et al., 2020).

Inhibition of Adipogenic Differentiation

A study on the benzo[b]furan derivatives, closely related to this compound, found that they can inhibit adipogenic differentiation. This property is crucial for managing obesity and metabolic diseases, as these compounds can attenuate cellular lipid accumulation and down-regulate key adipogenic markers, suggesting their potential in treating obesity-associated complications (H. Sung et al., 2010).

Photophysical Properties

The photophysical study of chalcone derivatives, which share a structural similarity with this compound, revealed interesting properties like strong phosphorescence emission. These findings suggest applications in materials science, particularly in developing new photoluminescent materials for various technological applications (P. Bangal et al., 1996).

Synthesis and Structural Insights

Research focusing on the synthesis and structural characterization of derivatives provides insights into the chemical behaviors and potential applications of this compound in medicinal chemistry and material science. Studies have explored various synthetic routes and characterized the compounds using advanced techniques to understand their molecular structures and reactivity (B. Reddy et al., 2012).

Antiprotozoal Activity

Exploration into the antiprotozoal activity of furamidine analogs, which are structurally related to this compound, has shown promising results against Trypanosoma and Plasmodium species. This suggests the potential of these compounds in developing new treatments for diseases like trypanosomiasis and malaria (M. Ismail et al., 2003).

properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-26-19-11-4-16(5-12-19)6-13-22(25)23-15-20(24)17-7-9-18(10-8-17)21-3-2-14-27-21/h2-5,7-12,14,20,24H,6,13,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWVCZYKKYDDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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